molecular formula C10H9NO B13106559 2-Methyl-2H-isoindole-1-carbaldehyde

2-Methyl-2H-isoindole-1-carbaldehyde

Cat. No.: B13106559
M. Wt: 159.18 g/mol
InChI Key: QTPCSAWJJSPJLQ-UHFFFAOYSA-N
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Description

2-Methyl-2H-isoindole-1-carbaldehyde is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their unique structural properties and significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-isoindole-1-carbaldehyde typically involves the condensation of 2-methylbenzaldehyde with an appropriate amine under acidic or basic conditions. One common method includes the use of a copper-catalyzed cascade reaction, which involves the condensation and a-arylation between 2-halobenzaldehydes and amino acid esters . This method provides a straightforward and efficient synthesis route.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-isoindole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: 2-Methyl-2H-isoindole-1-carboxylic acid.

    Reduction: 2-Methyl-2H-isoindole-1-methanol.

    Substitution: Various substituted isoindole derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-2H-isoindole-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2H-isoindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

    2H-Isoindole-1-carbaldehyde: Lacks the methyl group at the 2-position.

    2-Methyl-1H-indole-3-carbaldehyde: Differs in the position of the aldehyde group and the presence of a hydrogen atom instead of the isoindole structure.

Uniqueness: 2-Methyl-2H-isoindole-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its analogs .

Properties

IUPAC Name

2-methylisoindole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-8-4-2-3-5-9(8)10(11)7-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPCSAWJJSPJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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